N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the substituents attached to the pyrimidine ring . The specific molecular structure of “this compound” would require more specific information or computational modeling to determine.
Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Biological Activity
N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives are primarily synthesized for their potential biological activities. Studies have shown that certain synthesized compounds within this chemical family exhibit significant inhibition of bacterial and fungal growth, suggesting potential antimicrobial applications. The structures of these compounds are carefully characterized through methods such as IR, 1H-NMR, and Mass spectral studies, ensuring the specificity and reliability of the synthesized products for scientific research (Akbari et al., 2008).
Structural Modifications and Supramolecular Aggregation
The compound and its derivatives are subject to structural modifications, which lead to variations in supramolecular aggregation. These modifications are instrumental in understanding the conformational features of the compounds. Studies involving crystallography have been conducted to evaluate the impact of varying substituents at specific positions on the main molecular scaffold, leading to significant differences in intermolecular interaction patterns. These studies are crucial in the field of material science and pharmaceuticals, where the understanding of molecular structure and interaction is key (Nagarajaiah & Begum, 2014).
Pharmacological Evaluation
Some derivatives of this compound have been evaluated for pharmacological properties, such as anti-inflammatory and antinociceptive activities. These evaluations are conducted using various methods, including the rat paw edema method and the thermal stimulus technique, to assess the potential therapeutic applications of the compounds (Alam et al., 2010).
Growth Stimulant Properties
In agricultural research, some derivatives of the compound have been studied for their growth stimulant properties. These studies involve the synthesis of specific derivatives and their subsequent evaluation to assess their potential as growth stimulants compared to known compounds like heteroauxin. This line of research holds importance for agricultural productivity and plant health management (Pivazyan et al., 2017).
Mechanism of Action
The mechanism of action of pyrimidine derivatives can vary greatly depending on their specific structure and the biological target they interact with . Without specific studies on “N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”, it’s difficult to predict its exact mechanism of action.
Future Directions
The future directions for research on “N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could include studying its synthesis, properties, and potential biological activity. Given the wide range of biological activities exhibited by pyrimidine derivatives , this compound could be of interest in the development of new therapeutics.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)9(6-16-14(18)21-8)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCDBBZZDYPHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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